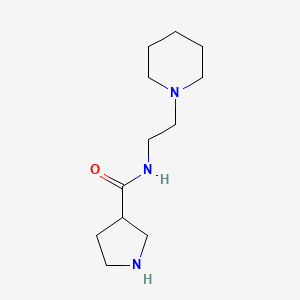
Pyrrolidine-3-carboxylic acid (2-piperidin-1-yl-ethyl)-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine-3-carboxylic acid (2-piperidin-1-yl-ethyl)-amide is a useful research compound. Its molecular formula is C12H23N3O and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Pyrrolidine-3-carboxylic acid (2-piperidin-1-yl-ethyl)-amide, a compound with significant biological potential, has garnered attention for its diverse pharmacological activities. This article provides an in-depth examination of its biological activity, synthesis, and potential therapeutic applications based on a review of recent literature.
Chemical Structure and Synthesis
This compound is characterized by its unique structural features, which include a pyrrolidine ring and a piperidine moiety. The synthesis of this compound is typically achieved through amidation reactions involving pyrrolidine derivatives and piperidinyl ethyl amines. Variations in the synthetic pathway can lead to different derivatives with altered biological properties.
1. Antimicrobial Properties
Pyrrolidine derivatives, including the target compound, have been noted for their antimicrobial activities. For instance, certain derivatives exhibit significant efficacy against various bacterial strains, including Mycobacterium tuberculosis, which poses a global health challenge due to rising multidrug resistance .
2. Inhibition of Enzymatic Activity
The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been identified as a potent inhibitor of InhA, an enzyme critical for the fatty acid elongation cycle in Mycobacterium tuberculosis. This inhibition is crucial for developing new antituberculosis agents .
3. Cancer Cell Proliferation Inhibition
Research indicates that certain derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. In studies involving breast cancer cells (MDA-MB-231) and pancreatic ductal adenocarcinoma cells (PANC-1), specific analogs demonstrated significant inhibition of cell invasion and migration . The mechanisms underlying these effects suggest that these compounds may interfere with critical signaling pathways involved in tumor progression.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of pyrrolidine derivatives. A systematic SAR analysis has revealed that modifications to the amide bond and the incorporation of different substituents can significantly enhance potency and selectivity against specific targets .
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased potency in enzyme inhibition |
| Alteration of aromatic rings | Variable effects on cytotoxicity |
| Change in linker length | Optimal distance correlates with activity |
Case Studies
Several case studies highlight the biological activity of pyrrolidine derivatives:
- Case Study 1 : A series of pyrrolidine carboxamides were evaluated for their ability to inhibit InhA. The lead compound showed over 160-fold improvement in potency after structural optimization through high-throughput screening .
- Case Study 2 : In vitro assays demonstrated that certain derivatives could significantly reduce the proliferation of MDA-MB-231 cells, suggesting their potential use as therapeutic agents in cancer treatment .
Propriétés
IUPAC Name |
N-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c16-12(11-4-5-13-10-11)14-6-9-15-7-2-1-3-8-15/h11,13H,1-10H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTKBPXAACQTLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














